molecular formula C13H19NO B12585651 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine CAS No. 535926-45-5

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine

Cat. No.: B12585651
CAS No.: 535926-45-5
M. Wt: 205.30 g/mol
InChI Key: WBEGOWKQMQBHCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Cyclopropyl-1-(4-ethoxy-2-ethylphenyl)methanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable for certain research and industrial applications where these properties are desired.

Properties

CAS No.

535926-45-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopropyl-(4-ethoxy-2-methylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-3-15-11-6-7-12(9(2)8-11)13(14)10-4-5-10/h6-8,10,13H,3-5,14H2,1-2H3

InChI Key

WBEGOWKQMQBHCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C2CC2)N)C

Origin of Product

United States

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